Mc-Phe-Lys-PAB-MMAE

ADC Linker Technology Enzymatic Cleavage Kinetics Cathepsin B Substrate Specificity

Mc-Phe-Lys-PAB-MMAE is a pre-conjugated ADC linker-payload featuring the Phe-Lys dipeptide motif, which exhibits a 30-fold faster drug release rate with purified cathepsin B compared to Val-Cit analogs. This kinetic advantage enables accelerated one-step antibody conjugation for rapid preclinical SAR studies, particularly in cathepsin B-overexpressing cancer models. Ideal for researchers seeking to bypass custom synthesis and directly benchmark linker cleavage efficiency.

Molecular Formula C72H106N10O14
Molecular Weight 1335.7 g/mol
Cat. No. B12370709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMc-Phe-Lys-PAB-MMAE
Molecular FormulaC72H106N10O14
Molecular Weight1335.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)CCCCCN5C(=O)C=CC5=O
InChIInChI=1S/C72H106N10O14/c1-13-47(6)64(57(94-11)43-61(86)81-41-25-31-56(81)66(95-12)48(7)67(88)74-49(8)65(87)52-28-19-15-20-29-52)79(9)71(92)62(45(2)3)78-70(91)63(46(4)5)80(10)72(93)96-44-51-33-35-53(36-34-51)75-68(89)54(30-22-23-39-73)77-69(90)55(42-50-26-17-14-18-27-50)76-58(83)32-21-16-24-40-82-59(84)37-38-60(82)85/h14-15,17-20,26-29,33-38,45-49,54-57,62-66,87H,13,16,21-25,30-32,39-44,73H2,1-12H3,(H,74,88)(H,75,89)(H,76,83)(H,77,90)(H,78,91)/t47-,48+,49+,54-,55-,56-,57+,62-,63-,64-,65+,66+/m0/s1
InChIKeyFRPQRQTYROMYFD-RONWFJSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mc-Phe-Lys-PAB-MMAE: A Cathepsin B-Cleavable Drug-Linker Conjugate for Antibody-Drug Conjugate (ADC) Synthesis


Mc-Phe-Lys-PAB-MMAE (CAS 646502-54-7) is a drug-linker conjugate for antibody-drug conjugates (ADCs) [1]. It comprises a maleimidocaproyl (Mc) spacer for antibody conjugation, a Phe-Lys dipeptide that serves as a cathepsin B-cleavable linker, a self-immolative p-aminobenzyl (PAB) spacer, and the cytotoxic payload monomethyl auristatin E (MMAE), a potent microtubule inhibitor [2]. The Phe-Lys dipeptide is one of two optimized motifs—the other being Val-Cit—widely used in ADC development for lysosomal enzyme-mediated payload release [3].

Why Mc-Phe-Lys-PAB-MMAE Cannot Be Simply Replaced by a Val-Cit Analog in ADC Development


Although Phe-Lys and Val-Cit dipeptide linkers are both designed for cleavage by lysosomal cathepsins and are often considered interchangeable, their enzymatic processing kinetics are not equivalent. A foundational study demonstrated that a model substrate containing a Phe-Lys dipeptide exhibited a 30-fold faster rate of drug release compared to an identical substrate with a Val-Cit dipeptide when exposed to purified cathepsin B [1]. This marked difference in cleavage efficiency—observed in a controlled, head-to-head comparison—means that substituting a Val-Cit-based linker-payload for Mc-Phe-Lys-PAB-MMAE without re-optimizing the ADC's drug-to-antibody ratio (DAR) and dosing regimen could result in significantly altered pharmacokinetics and therapeutic index [2].

Quantitative Evidence Guide for Selecting Mc-Phe-Lys-PAB-MMAE over Val-Cit-Based Linker-Payloads


30-Fold Faster Payload Release Kinetics with Purified Cathepsin B

In a direct head-to-head comparison, the model substrate Z-Phe-Lys-PABC-DOX exhibited a 30-fold faster rate of doxorubicin release compared to Z-Val-Cit-PABC-DOX when incubated with purified human cathepsin B [1]. This demonstrates a clear kinetic advantage for the Phe-Lys dipeptide motif in a cathepsin B-dependent context, which is a critical determinant for intracellular payload release in ADCs targeting tumors with high cathepsin B expression.

ADC Linker Technology Enzymatic Cleavage Kinetics Cathepsin B Substrate Specificity

Equivalent Payload Release Rates in Whole Lysosomal Preparations

While the Phe-Lys substrate was 30-fold faster with purified cathepsin B, the same study found that the rates of drug release from Z-Phe-Lys-PABC-DOX and Z-Val-Cit-PABC-DOX were identical when incubated in a rat liver lysosomal preparation [1]. This finding indicates that, in the more complex lysosomal environment containing multiple cysteine cathepsins and other proteases, the two dipeptide linkers are processed with similar overall efficiency [2].

ADC Linker Technology Lysosomal Enzyme Redundancy In Vitro-In Vivo Correlation

Established Utility in MMAE-Based ADCs via Phe-Lys Dipeptide Motif

The Phe-Lys dipeptide is a clinically validated, optimized linker motif for MMAE-based ADCs, as evidenced by its widespread use in research and development pipelines [1]. The Mc-Phe-Lys-PAB-MMAE construct specifically provides a complete, off-the-shelf linker-payload unit that has been referenced in seminal ADC development literature, including the foundational work by Doronina et al. [2]. In contrast, while Val-Cit-MMAE is also well-established, the selection of the Phe-Lys variant offers a distinct kinetic profile and may be preferred for certain target biology or conjugation strategies.

ADC Development Linker-Payload Optimization Auristatin Payloads

High-Purity Reagent Grade with Defined Analytical Specifications

Commercial vendors supply Mc-Phe-Lys-PAB-MMAE with a guaranteed purity of ≥98% as a white to off-white solid powder, suitable for direct use in bioconjugation reactions . This level of purity minimizes the risk of side reactions and ensures consistent DAR and ADC homogeneity, which are critical for reproducible in vitro and in vivo pharmacology studies. While similar purity standards are common for research-grade linker-payloads, the availability of a fully characterized, MMAE-conjugated Phe-Lys unit eliminates the need for in-house synthesis and characterization of the complete drug-linker construct.

ADC Conjugation Chemical Reagent Sourcing Analytical Quality Control

Recommended Research and Industrial Applications for Mc-Phe-Lys-PAB-MMAE


Structure-Activity Relationship (SAR) Studies of ADC Linker Kinetics

The 30-fold faster release rate of the Phe-Lys motif with purified cathepsin B, compared to Val-Cit, makes Mc-Phe-Lys-PAB-MMAE an ideal tool for systematic SAR studies investigating how linker cleavage kinetics impact ADC efficacy, bystander killing, and therapeutic index in preclinical models. Researchers can directly compare ADCs generated with this linker-payload to those made with a Val-Cit analog to isolate the effect of linker processing on overall ADC performance [1].

ADC Development for Tumors with High Cathepsin B Expression

Given the pronounced kinetic advantage of Phe-Lys in a purified cathepsin B environment, Mc-Phe-Lys-PAB-MMAE is particularly well-suited for creating ADCs targeting cancers known to overexpress cathepsin B, such as certain breast, lung, and colorectal carcinomas. The faster intracellular processing may translate to improved tumor cell killing, providing a rationale for selecting this linker-payload over alternatives in early-stage ADC candidate screening [1].

Benchmarking Linker Performance in Complex Lysosomal Environments

The observation that Phe-Lys and Val-Cit linkers show equivalent processing rates in whole lysosomal preparations [1] positions Mc-Phe-Lys-PAB-MMAE as a valuable comparator for benchmarking the performance of novel, next-generation ADC linkers. By establishing a baseline with this well-characterized linker, researchers can more accurately assess whether new linker designs offer genuine improvements in payload release efficiency or stability within the endo-lysosomal pathway [2].

Rapid Generation of MMAE-ADCs for Proof-of-Concept Studies

As a complete, off-the-shelf drug-linker conjugate with ≥98% purity , Mc-Phe-Lys-PAB-MMAE enables the rapid, one-step conjugation of MMAE to thiol-modified antibodies (via the maleimide group) for quick generation of ADCs. This is ideal for early proof-of-concept studies, target validation, and preliminary in vivo efficacy experiments, allowing researchers to bypass the time and resource investment required for custom linker-payload synthesis and characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mc-Phe-Lys-PAB-MMAE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.